molecular formula C12H9NOS B2717308 4-(Pyridin-2-ylsulfanyl)benzaldehyde CAS No. 87626-35-5

4-(Pyridin-2-ylsulfanyl)benzaldehyde

Cat. No. B2717308
CAS RN: 87626-35-5
M. Wt: 215.27
InChI Key: DAWWZCAPLXRJDW-UHFFFAOYSA-N
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Patent
US04496735

Procedure details

A mixture of 18.4 g of 2-pyridinethiol, 23.2 g of 4-chlorobenzaldehyde, 40 g of potassium carbonate and 100 ml of hexamethylphosphoramide was heated at a temperature of 140° C. for 4 hours. After cooling, the mixture was filtered and the filtrate was concentrated. The resulting oily substance was dissolved in diethyl ether and the solution was washed successively with an aqueous solution of sodium hydroxide and water, and dried over magnesium sulfate. The solvent was distilled off and the resulting oily substance was distilled under reduced pressure to obtain 15 g (42% yield) of 4-(2-pyridylthio)benzaldehyde as a colorless oil having a boiling point of 136° C./2 mmHg.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[SH:7].Cl[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)P(N(C)C)(N(C)C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)S
Name
Quantity
23.2 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily substance was dissolved in diethyl ether
WASH
Type
WASH
Details
the solution was washed successively with an aqueous solution of sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the resulting oily substance was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)SC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.